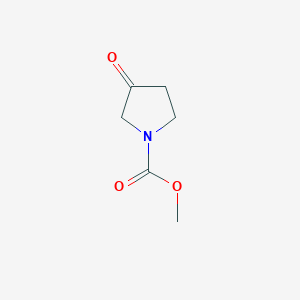

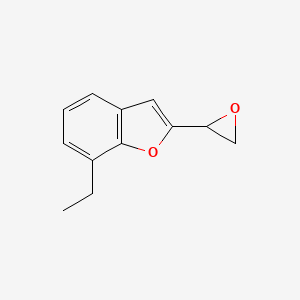

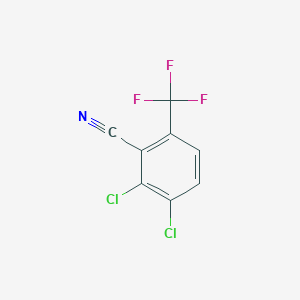

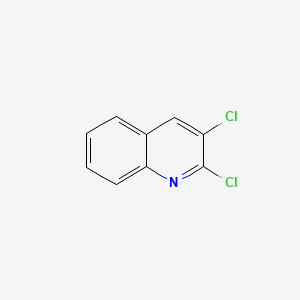

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one is a chemical compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

6-Iodo-2-mercaptophenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibit broad-spectrum antimicrobial activity, with some compounds showing moderate activity against Candida albicans and Pseudomonas aeruginosa. Notably, the antimicrobial activity is not as potent as standard drugs like ampicillin and clotrimazole (Alafeefy, 2008).

Eco-Friendly Synthesis

A series of 6-iodo-3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones were synthesized using choline chloride/urea deep eutectic solvent. This method is rapid, selective, catalyst-free, and environmentally friendly, demonstrating the potential of eco-friendly synthesis for such compounds (Molnar, Klenkar, & Tarnai, 2017).

Antifungal and Antitumor Applications

6-Iodoquinazolin-4(3H)-one derivatives have been studied for their antifungal activities, with some compounds showing promising results. Additionally, certain 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives exhibit significant antitumor properties, suggesting their potential as templates for developing more potent antimicrobial and antitumor agents (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).

Synthesis and Biological Evaluation

Some novel substituted 2-mercapto-3-phenethylquinazolines, including 6-iodo derivatives, have been designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds exhibit selective activities against various cancer cell lines, suggesting their potential as antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).

Antibacterial Activity and QSAR Studies

3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones containing 6-iodo derivatives have been synthesized and investigated for their antibacterial activity. Preliminary QSAR studies using computer-derived property descriptors have been performed, highlighting the significance of the 3-arylideneamino substituent in enhancing antibacterial activity (Nanda, Ganguli, & Chakraborty, 2007).

Antiproliferative Activity

The antiproliferative activities of novel heterocycles derived from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione, including quinazoline-4(3H)-thione derivatives, have been evaluated against various cancer cell lines. Some compounds show cytotoxic activities comparable to doxorubicin, a reference compound (Salem, Al-Mabrook, & El-Hashash, 2020).

Eigenschaften

IUPAC Name |

6-iodo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCYMQMGKDRCGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501445 |

Source

|

| Record name | 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one | |

CAS RN |

18741-38-3 |

Source

|

| Record name | 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)